

# An In-depth Technical Guide to the Phase Evolution in Sintered Calcium Aluminate

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This technical guide provides a comprehensive overview of the phase evolution during the sintering of **calcium aluminates**. It is intended for researchers, scientists, and professionals in drug development who utilize these materials and require a deep understanding of their synthesis and material properties. This document details the key phases, their transformation pathways, quantitative analysis of phase compositions at various temperatures, and the experimental protocols for their characterization.

#### Introduction to Sintered Calcium Aluminates

Calcium aluminates are a group of inorganic compounds formed from the high-temperature reaction of calcium oxide (CaO) and aluminum oxide (Al<sub>2</sub>O<sub>3</sub>). The sintering process, which involves heating the powdered raw materials below their melting point, induces a series of solid-state reactions leading to the formation of various crystalline phases. The specific phases formed and their relative proportions are critically dependent on the initial CaO/Al<sub>2</sub>O<sub>3</sub> molar ratio, sintering temperature, and processing conditions.[1] These phases, including monocalcium aluminate (CaAl<sub>2</sub>O<sub>4</sub> or CA), dicalcium aluminate (CaAl<sub>4</sub>O<sub>7</sub> or CA<sub>2</sub>), and dodecacalcium hepta-aluminate (Ca<sub>12</sub>Al<sub>14</sub>O<sub>33</sub> or C<sub>12</sub>A<sub>7</sub>), are crucial in determining the material's final properties, such as its hydraulic activity, refractory nature, and mechanical strength.

# **Key Crystalline Phases and Their Significance**

The primary crystalline phases encountered in the sintering of **calcium aluminate**s are summarized below. The nomenclature in cement chemistry is often used, where C represents



CaO and A represents Al<sub>2</sub>O<sub>3</sub>.

- Monocalcium Aluminate (CA CaO·Al<sub>2</sub>O<sub>3</sub>): This is often the main hydraulic mineral in calcium aluminate cements, responsible for high initial strength development.[1]
- Dicalcium Aluminate (CA<sub>2</sub> CaO·2Al<sub>2</sub>O<sub>3</sub>): This phase is more refractory than CA but less reactive. Its formation is favored at higher temperatures.
- Dodecacalcium Hepta-aluminate (C<sub>12</sub>A<sub>7</sub> 12CaO·7Al<sub>2</sub>O<sub>3</sub>): Known for its high reactivity and role in the setting of cements. It has a lower melting point compared to other calcium aluminate phases.
- Tricalcium Aluminate (C₃A 3CaO·Al₂O₃): A highly reactive phase, particularly important in Portland cements.
- Calcium Hexaluminate (CA<sub>6</sub> CaO·6Al<sub>2</sub>O<sub>3</sub>): A very refractory, non-hydraulic phase that can form at high temperatures.

### **Phase Evolution during Sintering**

The formation of **calcium aluminate** phases during solid-state sintering is a temperature-dependent process. The sequence of phase formation is dictated by the diffusion of ions and the thermodynamic stability of the various compounds at different temperatures.

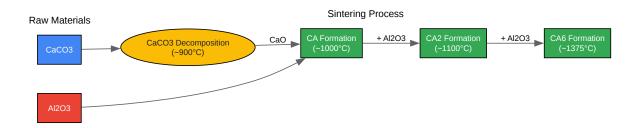
Based on studies of in-situ reaction sintering of alumina ( $Al_2O_3$ ) and calcium carbonate ( $CaCO_3$ ), the phase evolution can be summarized as follows:

- Initial Reactions (around 900-1000°C): The decomposition of calcium carbonate yields highly reactive calcium oxide. This initiates the formation of the first calcium aluminate phases.
   Monocalcium aluminate (CA) is typically the first to form at approximately 1000°C.[2][3]
- Intermediate Temperatures (1100-1300°C): As the temperature increases, the formation of dicalcium aluminate (CA<sub>2</sub>) begins at around 1100°C.[2][3] In this range, the amount of CA may decrease as it reacts further with alumina to form CA<sub>2</sub>. The concentration of unreacted alumina steadily decreases.



• High Temperatures (above 1300°C): At higher temperatures, the formation of more aluminarich phases like calcium hexaluminate (CA<sub>6</sub>) can occur, starting around 1375°C.[2][3] The relative amounts of the different phases continue to evolve until thermodynamic equilibrium is reached for that specific temperature and composition.

The following diagram illustrates the general sequence of phase formation during the sintering of a **calcium aluminate** mixture.



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Phase formation sequence during sintering.

## **Quantitative Phase Analysis**

The quantification of the different crystalline phases is crucial for quality control and for understanding the relationship between processing parameters and material properties. X-ray diffraction (XRD) coupled with Rietveld refinement is a powerful technique for this purpose.[2] [4]

The following table summarizes the quantitative phase analysis of a **calcium aluminate** mixture sintered at various temperatures.



Sintering Temperatur e (°C)	α-Al₂O₃ (wt. %)	CaO (wt. %)	CA (wt. %)	CA <sub>2</sub> (wt. %)	CA6 (wt. %)
1000	86.0 (±1.1)	-	-	-	-
1100	-	-	10.9 (±0.3)	-	-
1200	-	-	1.9 (±0.2)	-	-
1300	-	-	0	36.0 (±0.7)	-
1350	-	-	-	36.0 (±0.7)	-
1375	-	-	-	-	12.8 (±0.6)
1400	34.7 (±0.4)	-	-	18.5 (±0.5)	47.3 (±0.9)

Data sourced from Asmi, et al. (2009).[2][3]

## **Experimental Protocols**

Detailed and consistent experimental protocols are essential for reproducible results in the study of sintered **calcium aluminates**.

# Sample Preparation and Sintering

- Raw Material Preparation: Start with high-purity calcium carbonate (CaCO<sub>3</sub>) and alumina (Al<sub>2</sub>O<sub>3</sub>) powders. The desired CaO/Al<sub>2</sub>O<sub>3</sub> molar ratio will dictate the final phase composition.
- Mixing: Homogeneously mix the powders, for example, in a planetary ball mill with zirconia grinding media for several hours to ensure intimate contact between the reactants.
- Compaction: Uniaxially press the mixed powder into pellets of a desired geometry.
- Sintering: Place the pellets in a high-temperature furnace. The heating and cooling rates, as
  well as the dwell time at the peak temperature, should be carefully controlled. A typical
  sintering cycle might involve heating at 5°C/min to the target temperature, holding for 2-4
  hours, and then cooling at a controlled rate. The sintering is typically performed in an air
  atmosphere.



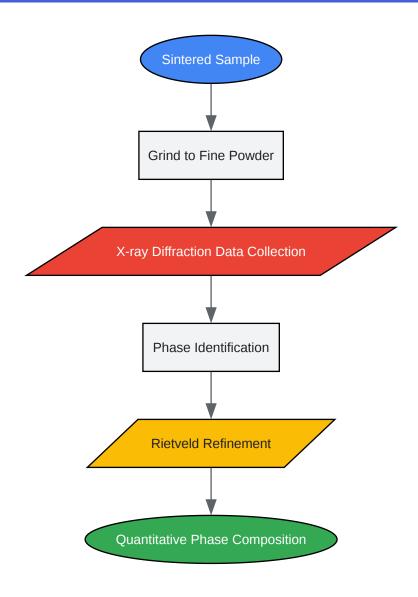
#### X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for identifying the crystalline phases present in the sintered samples. Rietveld refinement of the XRD data allows for their quantification.

- Sample Preparation: Grind the sintered pellets into a fine powder (typically < 45  $\mu$ m) to ensure random orientation of the crystallites.
- Data Collection:
  - Instrument: A powder X-ray diffractometer (e.g., Siemens D5000) with Cu Kα radiation is commonly used.[4]
  - Scan Range: A typical 2θ range is 10-70°.[4]
  - Step Size and Dwell Time: A step size of 0.02° and a counting time of 1-2 seconds per step are common parameters.[4]
- Phase Identification: The collected diffraction patterns are compared with standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the phases present.
- Rietveld Refinement: This is a full-pattern fitting method that refines a theoretical diffraction
  pattern to match the experimental data. The refinement process adjusts parameters such as
  lattice parameters, peak shape functions, and scale factors for each phase. The weight
  fraction of each phase is calculated from the refined scale factors. Software such as GSAS,
  FullProf, or TOPAS is commonly used for Rietveld analysis.[5]

The following diagram outlines the workflow for quantitative phase analysis using XRD and Rietveld refinement.





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Workflow for quantitative phase analysis.

# Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

TGA and DSC can be used to study the thermal stability of the sintered phases and to detect any residual unreacted components.

- Sample Preparation: A small amount of the finely ground sintered powder (typically 10-20 mg) is placed in an alumina or platinum crucible.
- Analysis Conditions:



- Instrument: A simultaneous TGA/DSC instrument (e.g., Netzsch STA 409) is ideal.
- Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 1400°C) at a controlled heating rate (e.g., 10-20°C/min).[6]
- Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent reactions with air.[6][7]
- Data Interpretation: The TGA curve shows mass changes as a function of temperature,
  which can indicate decomposition or other reactions. The DSC curve shows heat flow,
  indicating endothermic or exothermic events such as phase transitions. For sintered calcium
  aluminates, significant mass loss is not expected unless there are residual carbonates or
  hydrates. The DSC can reveal high-temperature phase transformations.

### Conclusion

The phase evolution in sintered **calcium aluminate** is a complex process governed by the interplay of composition, temperature, and kinetics. A thorough understanding of these relationships is essential for the tailored synthesis of **calcium aluminate**-based materials with specific properties. The combination of controlled sintering experiments and detailed characterization using techniques such as XRD with Rietveld refinement and thermal analysis provides the necessary tools for researchers and scientists to control and optimize the performance of these versatile materials.

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